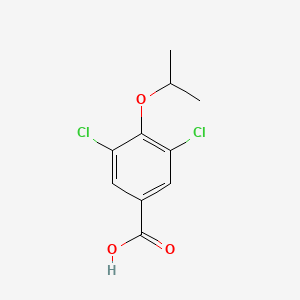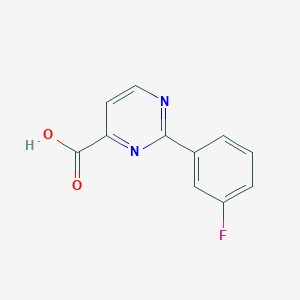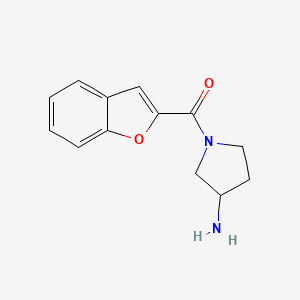![molecular formula C12H14FN3 B1468461 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1343128-70-0](/img/structure/B1468461.png)
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Vue d'ensemble
Description
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Introduction of the fluorophenyl group: The pyrazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the desired fluorophenyl-substituted pyrazole.
Attachment of the ethanamine chain: The final step involves the reaction of the fluorophenyl-substituted pyrazole with ethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring or the fluorophenyl group.
Reduction: Reduced forms of the pyrazole ring or the fluorophenyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
Applications De Recherche Scientifique
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and inflammation.
Biological Research: It is used as a tool compound to study the biological pathways involving pyrazole derivatives and their interactions with various enzymes and receptors.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorophenyl group and pyrazole ring allow it to bind to active sites of enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and neuroprotective actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
- 2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
- 2-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine
Uniqueness
2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for medicinal chemistry applications, as the fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Propriétés
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-12-3-1-2-10(6-12)8-16-9-11(4-5-14)7-15-16/h1-3,6-7,9H,4-5,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYGCYUNSEVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-chloro-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B1468394.png)





